

1-Benzyl-1H-pyrrole-2-carbaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 1-Benzyl-1H-pyrrole-2-carbaldehyde

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Technical Guide: 1-Benzyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Benzyl-1H-pyrrole-2-carbaldehyde**, a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. This document details its core molecular properties, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

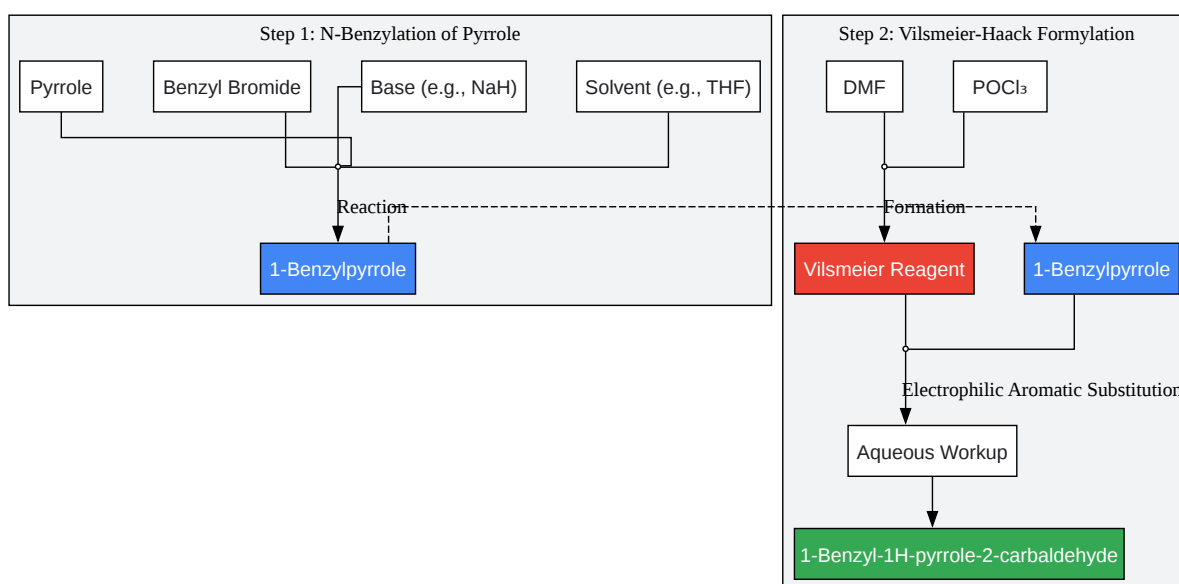
Core Molecular Data

The fundamental molecular properties of **1-Benzyl-1H-pyrrole-2-carbaldehyde** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₁ NO	[1] [2]
Molecular Weight	185.22 g/mol	[1]
Alternate Molecular Weight	185.23 g/mol	[2]
IUPAC Name	1-benzylpyrrole-2-carbaldehyde	[1] [2]
CAS Number	18159-24-5	[1] [2]

Synthetic Workflow

The synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde** can be efficiently achieved through a two-step process. The first step involves the N-benylation of pyrrole to form the intermediate, 1-benzylpyrrole. The subsequent step is the formylation of this intermediate at the C2 position via the Vilsmeier-Haack reaction.



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Synthetic pathway for **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

Experimental Protocols

The following section provides a detailed, two-part experimental protocol for the synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

Part 1: Synthesis of 1-Benzylpyrrole

This procedure outlines the N-alkylation of pyrrole with benzyl bromide to yield the precursor, 1-benzylpyrrole.

Materials:

- Pyrrole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Nitrogen or argon supply

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.05 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the cooled suspension via the dropping funnel over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

- Re-cool the mixture to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
- Once the addition of benzyl bromide is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-benzylpyrrole.

Part 2: Vilsmeier-Haack Formylation of 1-Benzylpyrrole

This protocol describes the formylation of 1-benzylpyrrole to produce the target compound, **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

Materials:

- 1-Benzylpyrrole
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- 1,2-Dichloroethane (optional solvent)
- Sodium acetate
- Ice
- Deionized water

- Dichloromethane (DCM) or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice-salt bath.
- Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent is exothermic.
- After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
- Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-benzylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane dropwise.
- After the addition, remove the cooling bath and heat the reaction mixture to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
- Add a solution of sodium acetate in water to the mixture and stir vigorously until the hydrolysis of the intermediate iminium salt is complete.
- Basify the aqueous solution to a pH of 8-9 with a saturated NaHCO_3 solution.
- Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.

- Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **1-Benzyl-1H-pyrrole-2-carbaldehyde** as a pure compound.

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References

- 1. 1-benzyl-1H-pyrrole-2-carbaldehyde | C₁₂H₁₁NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1H-pyrrole-2-carbaldehyde 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]
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